Cas no 23754-45-2 (4-(Methylamino)carbonylbenzoic Acid)
4-(Methylamino)carbonylbenzoic Acid is a benzoic acid derivative featuring a methylaminocarbonyl substituent at the para position. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional reactivity, combining a carboxylic acid group and an amide moiety. The carboxylic acid allows for further derivatization via esterification or amidation, while the methylaminocarbonyl group contributes to hydrogen-bonding interactions, enhancing molecular recognition properties. Its structural features make it a versatile intermediate for designing bioactive molecules or functional materials. The compound is typically handled under standard laboratory conditions, requiring protection from moisture to maintain stability. Its purity and well-defined structure support reproducible results in synthetic applications.
23754-45-2 structure
Product Name:4-(Methylamino)carbonylbenzoic Acid
CAS No:23754-45-2
MF:C9H9NO3
MW:179.172662496567
MDL:MFCD10688269
CID:1075238
PubChem ID:506058
Update Time:2025-05-27
4-(Methylamino)carbonylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 4-[(Methylamino)carbonyl]benzoic acid
- 4-(Methylaminocarbonyl)benzoic acid
- N-Methyl-terephthalamic acid
- MFCD10688269
- BS-16274
- CHEMBL131837
- SCHEMBL479724
- 4-(methylcarbamoyl)benzoic acid
- ZYTCRZMJZJPYEG-UHFFFAOYSA-N
- 4-(methylcarbamoyl)benzoicacid
- D83269
- Benzoic acid, 4-[(methylamino)carbonyl]-
- DB-357600
- 4-[(methylamino)carbonyl]benzoic acid, AldrichCPR
- YAA75445
- 23754-45-2
- SY287785
- AKOS009498120
- CS-0151059
- 4-(Methylamino)carbonylbenzoic Acid
-
- MDL: MFCD10688269
- Inchi: 1S/C9H9NO3/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)
- InChI Key: ZYTCRZMJZJPYEG-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C(=O)O)=CC=1)NC
Computed Properties
- Exact Mass: 179.05827
- Monoisotopic Mass: 179.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 66.4Ų
Experimental Properties
- PSA: 66.4
4-(Methylamino)carbonylbenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 032271-500g |
4-[(Methylamino)carbonyl]benzoic acid |
23754-45-2 | 500g |
$175.00 | 2023-09-11 | ||
| Matrix Scientific | 032271-1g |
4-[(Methylamino)carbonyl]benzoic acid |
23754-45-2 | 1g |
$270.00 | 2023-09-11 | ||
| Fluorochem | 046430-1g |
4-[(Methylamino)carbonyl]benzoic acid |
23754-45-2 | 95%+ | 1g |
£167.00 | 2021-06-28 | |
| Fluorochem | 046430-5g |
4-[(Methylamino)carbonyl]benzoic acid |
23754-45-2 | 95%+ | 5g |
£533.00 | 2021-06-28 | |
| Fluorochem | 046430-10g |
4-[(Methylamino)carbonyl]benzoic acid |
23754-45-2 | 95%+ | 10g |
£921.00 | 2021-06-28 | |
| TRC | M223620-50mg |
4-[(Methylamino)carbonyl]benzoic Acid |
23754-45-2 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M223620-100mg |
4-[(Methylamino)carbonyl]benzoic Acid |
23754-45-2 | 100mg |
$ 70.00 | 2022-06-02 | ||
| TRC | M223620-500mg |
4-[(Methylamino)carbonyl]benzoic Acid |
23754-45-2 | 500mg |
$ 275.00 | 2022-06-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X18905-5g |
4-(Methylcarbamoyl)benzoic acid |
23754-45-2 | 96% | 5g |
¥2550.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X18905-250mg |
4-(Methylcarbamoyl)benzoic acid |
23754-45-2 | 96% | 250mg |
¥307.0 | 2024-07-18 |
4-(Methylamino)carbonylbenzoic Acid Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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